molecular formula C16H22O B160363 1-Ethynyl-4-octyloxy-benzene CAS No. 137338-08-0

1-Ethynyl-4-octyloxy-benzene

Cat. No.: B160363
CAS No.: 137338-08-0
M. Wt: 230.34 g/mol
InChI Key: FPXVPVOCRGJPMZ-UHFFFAOYSA-N
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Description

1-Ethynyl-4-octyloxy-benzene is an organic compound with the molecular formula C16H22O. It is a derivative of benzene, where an ethynyl group is attached to the first carbon and an octyloxy group is attached to the fourth carbon of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-octyloxy-benzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where an aryl halide (such as 4-iodo-1-octyloxybenzene) is coupled with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-octyloxy-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens like chlorine or bromine (for halogenation).

Major Products Formed:

Scientific Research Applications

1-Ethynyl-4-octyloxy-benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethynyl-4-octyloxy-benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action involves interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

1-Ethynyl-4-octyloxy-benzene can be compared with other similar compounds, such as:

    1-Ethynyl-4-methoxybenzene: Similar structure but with a methoxy group instead of an octyloxy group. It has different solubility and reactivity properties.

    1-Ethynyl-4-butoxybenzene: Similar structure but with a butoxy group instead of an octyloxy group. It exhibits different physical and chemical properties.

    1-Ethynyl-4-ethoxybenzene: Similar structure but with an ethoxy group instead of an octyloxy group.

This compound is unique due to its longer alkyl chain (octyloxy group), which imparts specific solubility, reactivity, and application characteristics.

Properties

IUPAC Name

1-ethynyl-4-octoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-3-5-6-7-8-9-14-17-16-12-10-15(4-2)11-13-16/h2,10-13H,3,5-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXVPVOCRGJPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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